molecular formula C16H11ClN2O4S B2501611 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 956193-64-9

5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2501611
CAS No.: 956193-64-9
M. Wt: 362.78
InChI Key: QDUCVNOPWSTULE-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a pyrazole-based compound featuring a 1,3-benzodioxol group at the 5-position and a 4-chlorophenylsulfonyl moiety at the 1-position. This structure combines heterocyclic, aromatic, and sulfonyl functionalities, which are common in bioactive molecules. The sulfonyl group may enhance metabolic stability and binding affinity compared to non-sulfonylated analogs .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUCVNOPWSTULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Sulfonylation: The chlorophenyl sulfonyl group is introduced through the reaction of the pyrazole derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are common.

Major Products

    Oxidation: Products may include various oxidized derivatives of the benzodioxole ring.

    Reduction: The major product would be the corresponding sulfide derivative.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Features of 5-(1,3-Benzodioxol-5-yl)-1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazole and Analogs

Compound Name Structural Features Biological Target/Activity Key Findings
Target Compound This compound Hypothesized: α-synuclein or CB1 receptors Structural similarity to Anleb138b and SLV-319 suggests dual therapeutic potential. Sulfonyl group may improve pharmacokinetics .
Anleb138b (5-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole) Benzodioxol-pyrazole core with 3-bromophenyl substituent α-Synuclein oligomerization inhibitor Reduces α-synuclein aggregation in preclinical models; no sulfonyl group .
SLV-319 ((4S)-3-(4-Chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamidine) 4,5-Dihydro-pyrazole with (4-chlorophenyl)sulfonyl and carboxamidine groups CB1 receptor inverse agonist High CB1 affinity (Ki < 1 nM); sulfonyl group critical for receptor interaction .
Emrusolmine (3-(2H-1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) Benzodioxol-pyrazole with 3-bromophenyl substituent α-Synuclein oligomerization inhibitor INN-listed candidate for neurodegenerative diseases; lacks sulfonyl group .
AK Scientific Analog (5-(1,3-Benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole) Fluorinated sulfonyl analog of the target compound Undisclosed (structural probe) Demonstrates how halogen substitution (Cl → F) modulates electronic properties .
SC-560 (5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) Trifluoromethyl and methoxyphenyl substituents COX-1 inhibitor Selective COX-1 inhibition (IC50 = 9 nM); highlights pyrazole versatility in anti-inflammatory agents .

Structural and Functional Insights

Core Modifications: The target compound’s pyrazole core is analogous to Anleb138b and emrusolmine, which lack sulfonyl groups but share the benzodioxol motif. The addition of the 4-chlorophenylsulfonyl group may enhance binding to hydrophobic pockets in target proteins, as seen in SLV-319’s CB1 receptor interactions .

Sulfonyl Group Impact :

  • In SLV-319, the (4-chlorophenyl)sulfonyl group is essential for high-affinity CB1 binding, suggesting that the target compound’s sulfonyl moiety may similarly enhance receptor engagement .
  • The AK Scientific fluorinated analog (4-fluorophenylsulfonyl) indicates that halogen choice influences solubility and metabolic stability, with chlorine likely offering a balance between lipophilicity and stability .

Biological Relevance: Anleb138b and emrusolmine demonstrate that benzodioxol-pyrazole hybrids are viable α-synuclein inhibitors. The target compound’s sulfonyl group may improve blood-brain barrier penetration compared to these analogs .

Biological Activity

The compound 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole (CAS No. 956193-64-9) is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Pyrazole compounds are known for their potential as therapeutic agents, particularly in oncology, anti-inflammatory, and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular formula of this compound is C20H19ClN2O6SC_{20}H_{19}ClN_{2}O_{6}S, with a molecular weight of 450.89 g/mol. The structure features a benzodioxole moiety and a chlorophenyl sulfonyl group, which are critical for its biological activity.

The biological activity of pyrazole derivatives often involves the inhibition of various enzymes and pathways:

  • Kinase Inhibition : Pyrazole compounds have been shown to inhibit receptor tyrosine kinases (RTKs) and other kinases involved in cancer progression. For example, some pyrazoles exhibit inhibitory effects on BRAF(V600E) and EGFR, contributing to their anticancer properties .
  • Anti-inflammatory Properties : Pyrazoles may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in the inflammatory response .

Biological Activity Overview

Activity Type Description References
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including breast cancer . ,
Anti-inflammatory Potential to reduce inflammation through COX inhibition and modulation of inflammatory mediators .
Antimicrobial Demonstrated activity against several microbial strains; specific mechanisms are under investigation .

Anticancer Activity

In a study focusing on breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives were tested for cytotoxicity. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can significantly reduce pro-inflammatory cytokines in vitro. This effect was linked to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

A series of pyrazole derivatives were evaluated for their antimicrobial properties against various pathogens. The results showed that certain modifications in the pyrazole structure could enhance activity against specific bacterial strains, indicating potential for development as novel antimicrobial agents .

Q & A

Basic: How can the synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole be optimized for yield and purity?

Answer:
Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents like DMSO or ethanol are preferred for cyclocondensation and sulfonylation steps to enhance reactivity and solubility .
  • Temperature control : Maintain 80–120°C during cyclocondensation to prevent side reactions; sulfonylation at room temperature avoids decomposition .
  • Catalysts/Reagents : Use triethylamine or pyridine as bases during sulfonylation to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Methodological Tip : Monitor reaction progress via TLC or HPLC and adjust stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) for complete conversion .

Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., benzodioxol protons at δ 6.8–7.2 ppm; sulfonyl group absence of protons) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 403.03) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths/angles (e.g., pyrazole ring planarity, dihedral angles between substituents) .

Critical Note : For crystallography, use SHELX software for refinement, ensuring R-factor < 5% for high accuracy .

Basic: How is the biological activity of this compound assessed in vitro?

Answer:

  • Targeted Assays :
    • COX-1 Inhibition : Radiolabeled analogs (e.g., [11^{11}C]SC560) track binding affinity via PET imaging .
    • Antimicrobial Activity : Agar diffusion assays against S. aureus or E. coli (MIC values < 50 μg/mL indicate potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Key Consideration : Include positive controls (e.g., indomethacin for COX-1) to benchmark activity .

Advanced: How can contradictions between DFT-predicted and experimental spectroscopic data be resolved?

Answer:

  • Parameter Adjustment : Re-optimize DFT functionals (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or dispersion forces .
  • Experimental Validation : Cross-check NMR chemical shifts with calculated isotropic shielding constants using gauge-independent atomic orbital (GIAO) methods .
  • Dynamic Effects : Perform molecular dynamics simulations to assess conformational flexibility impacting spectral data .

Example : Inconsistent 19^{19}F NMR signals may arise from solvent polarity variations—re-run experiments in deuterated DMSO .

Advanced: What strategies improve crystallographic refinement for accurate structural determination?

Answer:

  • Software : Use SHELXL for least-squares refinement, integrating TWIN/BASF commands for twinned crystals .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering in benzodioxol or pyrazole moieties .
  • Disorder Modeling : Split occupancy refinement for disordered sulfonyl or chlorophenyl groups .

Pro Tip : Validate hydrogen bonding networks via Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: How can structure-activity relationship (SAR) studies enhance bioactivity?

Answer:

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF3_3) to modulate lipophilicity and target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with COX-1 (PDB: 1EQG) or carbonic anhydrase IX .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) for anti-inflammatory activity .

Case Study : Substituting benzodioxol with a methoxyphenyl group increased COX-1 selectivity by 40% in analogs .

Advanced: How are hygroscopic intermediates stabilized during synthesis?

Answer:

  • Inert Atmosphere : Conduct sulfonylation under nitrogen/argon to prevent hydrolysis of sulfonyl chloride .
  • Drying Agents : Use molecular sieves (3Å) in reaction mixtures or during storage .
  • Low-Temperature Storage : Keep intermediates at –20°C in desiccators with silica gel .

Advanced: What methodologies enable pharmacokinetic profiling of this compound?

Answer:

  • Radiolabeling : Synthesize 11^{11}C-labeled analogs via automated modules (e.g., Synthra) for PET imaging of tissue distribution .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

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